Nicotinamide N-oxide

Description

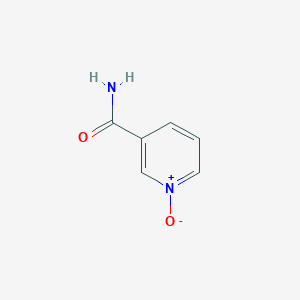

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFUVKEHXDAPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173614 |

Source

|

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1986-81-8 |

Source

|

| Record name | Nicotinamide N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamide N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 - 293 °C |

Source

|

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Nicotinamide N-oxide in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide, a form of vitamin B3, is a crucial precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a multitude of cellular processes, including redox reactions in energy metabolism and as a substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs)[1][2][3]. Given its central role, the levels of nicotinamide are tightly regulated. When in excess, nicotinamide is eliminated from the body through two primary metabolic clearance pathways[1][4]. This guide focuses on the microsomal pathway responsible for the biosynthesis of Nicotinamide N-oxide, a significant metabolite in the clearance of surplus nicotinamide.

Nicotinamide Clearance Pathways

In mammals, excess nicotinamide is primarily cleared by two distinct enzymatic systems located in the liver[1][5].

-

The Cytoplasmic Pathway: This pathway involves the methylation of nicotinamide to N1-methylnicotinamide (MNAM) by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2][6]. MNAM can be further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2-pyr) and N1-methyl-4-pyridone-3-carboxamide (4-pyr), which are then excreted in the urine[1][6].

-

The Microsomal Pathway: This pathway involves the direct oxidation of nicotinamide to form this compound[1][4][5]. This process occurs in the endoplasmic reticulum of hepatocytes[1][4]. Under normal physiological conditions, the cytoplasmic methylation pathway is predominant. However, with pharmacological doses of nicotinamide, the N-oxidation pathway becomes more significant, and this compound can become the most abundant nicotinamide metabolite in the blood[1].

The Biosynthesis of this compound

The core of the microsomal clearance pathway is the N-oxidation of the pyridine ring of nicotinamide.

Key Enzyme and Location

Reaction and Cofactors

The biosynthesis is an oxidation reaction that requires the presence of NADPH as a cofactor to provide the necessary reducing equivalents for the CYP450 catalytic cycle[1].

The overall reaction is as follows:

Nicotinamide + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Below is a diagram illustrating the biosynthetic pathway of this compound.

References

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Nicotinamide N-oxide in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins. The maintenance of cellular NAD+ pools is paramount for cellular health, and its decline is associated with aging and various pathologies. While several precursors to NAD+ are well-established, the role of Nicotinamide N-oxide (NAMO), a metabolite of nicotinamide (NAM), is less characterized. This technical guide provides a comprehensive overview of the current understanding of NAMO's position within the intricate network of NAD+ metabolism. It details the enzymatic conversion of NAMO back to NAM, its potential signaling functions, and methodologies for its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the expanding landscape of NAD+ biology.

Introduction to this compound (NAMO)

This compound is a metabolite of nicotinamide (NAM), a primary precursor in the salvage pathway of NAD+ synthesis. NAMO is formed in the liver through the oxidation of NAM by the cytochrome P450 enzyme CYP2E1[1]. This conversion is generally considered a clearance mechanism for excess NAM[1]. However, emerging and historical evidence suggests that NAMO is not merely a metabolic endpoint but can be recycled back into the NAD+ synthesis pathway, positioning it as a potential, albeit understudied, NAD+ precursor.

The Metabolic Pathway of this compound in NAD+ Synthesis

The contribution of NAMO to the cellular NAD+ pool is primarily through its reduction back to nicotinamide. This process is catalyzed by cytosolic enzymes, allowing the re-entry of the nicotinamide moiety into the canonical NAD+ salvage pathway.

Enzymatic Reduction of NAMO to Nicotinamide

Early biochemical studies identified two key enzymes responsible for the reduction of NAMO to NAM:

-

Xanthine Oxidase: This molybdoflavoenzyme, known for its role in purine catabolism, has been shown to catalyze the reduction of NAMO[2]. The reaction mechanism involves the transfer of electrons from the enzyme's molybdenum cofactor to NAMO.

-

Aldehyde Oxidase: Similar to xanthine oxidase, aldehyde oxidase is another molybdo-flavoenzyme capable of reducing NAMO to NAM[3]. This reaction occurs under anaerobic conditions and is dependent on an electron donor for the enzyme[3].

The reduction of NAMO by these enzymes effectively salvages the nicotinamide ring, making it available for NAD+ synthesis.

Integration into the NAD+ Salvage Pathway

Once converted to NAM, the molecule enters the primary salvage pathway for NAD+ synthesis. This pathway involves two key enzymatic steps:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): This rate-limiting enzyme catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN).

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes then adenylate NMN to form NAD+.

Quantitative Data on NAMO and NAD+ Metabolism

A significant gap in the current literature is the lack of comprehensive quantitative studies on the in vivo effects of NAMO administration on tissue NAD+ levels. While pharmacokinetic data for NAM and its metabolites, including NAMO, exist, direct comparative studies of NAMO against other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are scarce. The following table summarizes the known enzymatic players in NAMO metabolism.

| Metabolic Step | Enzyme | Substrate | Product | Cellular Location |

| Oxidation | Cytochrome P450 2E1 (CYP2E1) | Nicotinamide (NAM) | This compound (NAMO) | Endoplasmic Reticulum (Liver) |

| Reduction | Xanthine Oxidase | This compound (NAMO) | Nicotinamide (NAM) | Cytosol |

| Reduction | Aldehyde Oxidase | This compound (NAMO) | Nicotinamide (NAM) | Cytosol |

A Potential Signaling Role for this compound

Recent evidence suggests that NAMO may not be solely a metabolic intermediate but could also possess signaling capabilities, particularly in the context of inflammation.

Interaction with Sirtuin-1 (SIRT1)

A 2023 study demonstrated that NAMO can attenuate neuroinflammation by modulating the activity of Sirtuin-1 (SIRT1), a key NAD+-dependent deacetylase[4]. The proposed mechanism involves NAMO enhancing the expression and deacetylase activity of SIRT1[4].

Downstream Effects on NF-κB Signaling

The activation of SIRT1 by NAMO leads to the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[4]. This deacetylation inhibits NF-κB's transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines[4]. This finding opens a new avenue for investigating NAMO as a potential modulator of inflammatory processes, independent of its role as an NAD+ precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Nicotinamide N-oxide Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide (NAMO) is a primary metabolite of nicotinamide (NAM), a form of vitamin B3. While NAM has been extensively studied for its role as a precursor to nicotinamide adenine dinucleotide (NAD+) and its therapeutic potential, the direct in vivo effects of NAMO administration are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of the in vivo effects of NAMO, with a focus on its metabolism, pharmacokinetics, and demonstrated physiological activities. This document is intended to serve as a resource for researchers and professionals in drug development interested in the potential applications of NAMO.

Metabolism and Pharmacokinetics of this compound

This compound is endogenously produced from the oxidation of nicotinamide, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1 in the liver.[1] Once formed, NAMO can be detected in blood and urine.[1] In vivo studies in rats have shown that NAMO is formed from nicotinamide.[2] Interestingly, NAMO is not an inert metabolite and can be reduced back to its parent compound, nicotinamide, in vivo.[3] This bidirectional conversion suggests a potential role for NAMO in nicotinamide homeostasis.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following in vivo administration in mice.

| Parameter | Value | Species | Dosage | Administration Route | Source |

| Peak Plasma Concentration (Cmax) | 1900 nmol/ml | Mouse | 276 mg/kg | Intraperitoneal (i.p.) | [3] |

| Time to Peak Concentration (Tmax) | 10 minutes | Mouse | 276 mg/kg | Intraperitoneal (i.p.) | [3] |

| Initial Half-life (t1/2α) | 0.39 hours | Mouse | 276 mg/kg | Intraperitoneal (i.p.) | [3] |

| Terminal Half-life (t1/2β) | 1.8 hours | Mouse | 276 mg/kg | Intraperitoneal (i.p.) | [3] |

| Bioavailability (i.p. vs. i.v.) | ~100% | Mouse | 276 mg/kg | Intraperitoneal (i.p.) | [3] |

In Vivo Physiological Effects of this compound

The most well-documented in vivo effect of NAMO administration is its anti-inflammatory activity, particularly within the central nervous system.

Neuroinflammation

In a murine model of herpes simplex virus-1 (HSV-1) induced encephalitis, administration of NAMO demonstrated significant anti-inflammatory effects. NAMO treatment led to a reduction in the production of pro-inflammatory cytokines and promoted the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

The following table presents the quantitative data on the reduction of pro-inflammatory cytokines in the brain tissue of HSV-1 infected mice treated with NAMO.

| Cytokine | Fold Change (NAMO vs. Control) | p-value | Source |

| IL-1β | ~0.5 | <0.05 | |

| IL-6 | ~0.4 | <0.05 | |

| TNF-α | ~0.6 | <0.05 |

Note: The exact fold changes are extrapolated from graphical representations in the source material and should be considered approximations.

Other Potential In Vivo Effects

While direct evidence for other in vivo effects of NAMO administration is limited, its metabolic relationship with nicotinamide suggests potential roles in processes influenced by NAD+ levels. High doses of NAMO have been reported to affect the differentiation of leukemia cells in vitro, but in vivo confirmation is lacking.[1] Further research is required to explore the effects of NAMO on other systems, such as cardiovascular and metabolic health.

Signaling Pathways Modulated by this compound

Sirtuin-1/NF-κB Signaling Pathway

The anti-inflammatory effects of NAMO in the context of neuroinflammation are mediated, at least in part, through the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. NAMO enhances the expression and deacetylase activity of SIRT1. Activated SIRT1 then deacetylates the p65 subunit of NF-κB, leading to the inhibition of NF-κB signaling and a subsequent reduction in the expression of pro-inflammatory genes.

Experimental Protocols

In Vivo Administration of this compound in a Murine Model of Neuroinflammation

This protocol is based on the methodology used to study the effects of NAMO on HSV-1-induced microglial inflammation.

5.1.1 Materials

-

This compound (NAMO) powder

-

Sterile phosphate-buffered saline (PBS)

-

C57BL/6 mice

-

Herpes Simplex Virus-1 (HSV-1)

5.1.2 NAMO Solution Preparation

-

Dissolve NAMO powder in sterile PBS to the desired concentration.

-

Ensure complete dissolution and sterilize the solution through a 0.22 µm filter.

-

Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

5.1.3 Animal Model and NAMO Administration

-

Induce herpes simplex encephalitis (HSE) in C57BL/6 mice via intranasal or intracranial injection of HSV-1, following established protocols.

-

Administer the prepared NAMO solution to the mice via intraperitoneal (i.p.) injection at a specified dosage (e.g., mg/kg body weight). The control group should receive an equivalent volume of sterile PBS.

-

The frequency and duration of NAMO administration will depend on the experimental design (e.g., daily injections for a set number of days post-infection).

5.1.4 Workflow for Assessing In Vivo Effects

Quantification of this compound in Plasma

This protocol provides a general outline for the quantification of NAMO in plasma samples using High-Performance Liquid Chromatography (HPLC).

5.2.1 Sample Preparation

-

Collect blood samples from animals at specified time points after NAMO administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Precipitate plasma proteins by adding a solvent such as acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the HPLC mobile phase.

5.2.2 HPLC Analysis

-

Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

-

Use a mobile phase suitable for the separation of NAMO from other plasma components. The composition of the mobile phase will need to be optimized.

-

Detect NAMO using a UV detector at a wavelength where it has significant absorbance.

-

Quantify the concentration of NAMO by comparing the peak area of the sample to a standard curve generated with known concentrations of a NAMO standard.

Conclusion and Future Directions

The in vivo administration of this compound has demonstrated clear anti-inflammatory effects in the central nervous system, mediated through the SIRT1/NF-κB pathway. Its favorable pharmacokinetic profile in mice, including rapid absorption and good bioavailability, suggests its potential as a therapeutic agent. However, the current body of research on the direct in vivo effects of NAMO is still in its early stages.

Future research should focus on:

-

Expanding the scope of in vivo studies: Investigating the effects of NAMO administration on other organ systems, including the cardiovascular, metabolic, renal, and hepatic systems, is crucial to understanding its full physiological impact.

-

Dose-response studies: Establishing clear dose-response relationships for the observed in vivo effects will be essential for determining therapeutic windows.

-

Toxicology studies: Comprehensive in vivo toxicology studies are necessary to assess the safety profile of NAMO for potential clinical applications.

-

Elucidating downstream mechanisms: Further investigation into the molecular mechanisms downstream of SIRT1/NF-κB activation will provide a more complete picture of NAMO's mode of action.

By addressing these research gaps, a more comprehensive understanding of the in vivo effects of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Nicotinamide N-oxide: A Comprehensive Technical Guide on its Role as a Key Metabolite of Nicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (a form of vitamin B3) is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular redox reactions and signaling processes.[1][2][3] When nicotinamide is present in excess, it is eliminated from the body through two primary metabolic clearance pathways.[1] One major pathway involves methylation by nicotinamide N-methyltransferase (NNMT), while the second, a microsomal pathway, involves the oxidation of nicotinamide to form nicotinamide N-oxide (NNO).[1][4][5] This document provides an in-depth technical overview of this compound, focusing on its biochemical formation, pharmacokinetics, detailed analytical protocols for its quantification, and its emerging biological significance. Recent research has identified the specific enzyme responsible for NNO formation and is beginning to uncover its potential biological activities, making it a molecule of increasing interest in toxicology, pharmacology, and drug development.

Biochemical Formation of this compound

The clearance of excess nicotinamide is managed by two distinct enzymatic systems primarily in the liver: a cytoplasmic pathway and a microsomal pathway.[1]

-

Cytoplasmic Pathway (Methylation): This pathway begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to produce N1-methylnicotinamide (MNAM).[1][4] MNA can then be further oxidized by aldehyde oxidase (AOX) to form N1-methyl-2-pyridone-5-carboxamide (2-pyr) and N1-methyl-4-pyridone-3-carboxamide (4-pyr), which are subsequently excreted.[1][4]

-

Microsomal Pathway (N-Oxidation): The second pathway involves the direct oxidation of the pyridine nitrogen of nicotinamide to form this compound. For a long time, the specific enzyme responsible was unknown, though it was suspected to be a cytochrome P450 (P450) system located in the endoplasmic reticulum of hepatocytes.[1] Groundbreaking work has since identified cytochrome P450 2E1 (CYP2E1) as the primary and major enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes.[1][6]

Under normal physiological conditions, the methylation pathway is predominant. However, upon administration of pharmacological doses of nicotinamide, the N-oxidation pathway is significantly upregulated, and NNO can become the most abundant nicotinamide metabolite in the bloodstream.[1]

Quantitative Data: Enzyme Kinetics

The enzymatic reaction kinetics for the formation of NNO from nicotinamide have been characterized in human liver microsomes (HLMs).

| Parameter | Value | Conditions | Source |

| Apparent Km | 2.98 mM | Pooled Human Liver Microsomes | [1] |

| Vmax | 60.14 pmol/mg/min | Pooled Human Liver Microsomes | [1] |

Pharmacokinetics

This compound is readily detected in both blood and urine in humans and rodents following the administration of nicotinamide.[1] Studies in mice have shown that NNO is the main plasma metabolite of nicotinamide.

Quantitative Data: Pharmacokinetic Parameters in Mice

The following table summarizes key pharmacokinetic parameters observed in mice following intraperitoneal (i.p.) administration of nicotinamide or this compound.

| Compound & Dose | Parameter | Value | Source |

| Nicotinamide (100-500 mg/kg) | Peak Plasma Conc. (Cmax) | 1,000 to 4,800 nmol/mL | [7] |

| Initial Half-life (t1/2α) | 0.8 to 2.0 h (dose-dependent) | [7] | |

| Terminal Half-life (t1/2β) | 3.4 to 5.6 h (dose-dependent) | [7] | |

| This compound (from Nicotinamide) | Peak Plasma Conc. (Cmax) | 80 to 160 nmol/mL | [7] |

| This compound (276 mg/kg) | Peak Plasma Conc. (Cmax) | 1,900 nmol/mL | [7] |

| Time to Peak (Tmax) | 10 minutes | [7] | |

| Initial Half-life (t1/2α) | 0.39 h | [7] | |

| Terminal Half-life (t1/2β) | 1.8 h | [7] | |

| Bioavailability (i.p. vs i.v.) | ~100% | [7] | |

| Nicotinamide (from NNO reduction) | Peak Plasma Conc. (Cmax) | 144 nmol/mL | [7] |

| Time to Peak (Tmax) | 1 hour | [7] |

Interestingly, this compound can be reduced back to nicotinamide in vivo, demonstrating a reversible metabolic relationship.[7]

Experimental Protocols for Quantification

Accurate quantification of this compound and related metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques.[1][8][9]

Protocol 1: HPLC-UV Method for NNO in Microsomes

This protocol is adapted from the methodology used to identify CYP2E1 as the NNO-forming enzyme.[1]

-

Reaction Quenching: Stop microsomal incubations by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

-

Sample Collection: Transfer the supernatant to an HPLC vial for analysis.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with UV detector.

-

Column: HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a corresponding guard column.[1]

-

Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.[1]

-

Flow Rate: Not specified, but typically ~1.0 mL/min for a 4.6 mm i.d. column.

-

Injection Volume: 30 µL.[1]

-

Detection: UV absorbance at 254 nm.[1]

-

-

Quantification: Identify NNO by co-elution with a pure standard. Quantify using a standard curve generated from known concentrations of this compound.[1]

Protocol 2: LC-MS/MS Method for NAD+ Metabolome Analysis

This protocol provides a general framework for the sensitive and specific quantification of this compound along with other NAD+ related metabolites in various biological matrices.[8][9][10]

-

Sample Preparation and Extraction (Acidic Extraction):

-

For tissues or cells, rapidly homogenize/lyse in an ice-cold extraction solvent of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.[9] This solvent is effective at quenching metabolism, extracting polar metabolites, and minimizing the interconversion of redox cofactors.[9]

-

For biofluids like plasma, add the cold extraction solvent (e.g., 4 parts solvent to 1 part plasma).

-

Include isotopically labeled internal standards to account for matrix effects and variations in extraction efficiency.[8]

-

Vortex vigorously and incubate on ice for 10-15 minutes.

-

Centrifuge at >15,000 x g at 4°C for 15 minutes.

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Conditions (HILIC):

-

Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is well-suited for separating polar NAD+ metabolites.[8][9]

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with an appropriate buffer (e.g., 10 mM ammonium acetate, 0.1% formic acid).

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase A (e.g., 90-95%) and gradually increase the percentage of aqueous Mobile Phase B to elute the polar compounds.

-

Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a ~2.1 mm i.d. column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and other target analytes using pure standards. For example:

-

Nicotinamide: m/z 123.1 -> 80.1

-

N-methylnicotinamide: m/z 137.1 -> 94.1

-

Note: Specific transitions for this compound would need to be determined empirically but would be based on its molecular weight (138.13 g/mol ).

-

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Biological Activity and Drug Development Implications

Historically considered an inactive clearance metabolite, recent evidence suggests that this compound possesses biological activity.[1] Its role is an area of active investigation with several key implications.

-

Cell Differentiation: At millimolar concentrations (30 mM), this compound has been shown to inhibit the proliferation of HL-60 promyelocytic leukemia cells and induce their differentiation.[6]

-

CXCR2 Antagonism: this compound has been identified as a potent and selective antagonist of the CXCR2 receptor, a key chemokine receptor involved in inflammation and immune responses.[11] This finding opens up potential therapeutic applications in inflammatory diseases.

-

Biomarker of CYP2E1 Activity: Since NNO is formed primarily by CYP2E1, its levels in urine or blood could serve as a direct, endogenous biomarker for CYP2E1 activity.[1] This is highly relevant for drug development, as CYP2E1 is involved in the metabolism of many xenobiotics, including ethanol and various pharmaceuticals, and its activity can be induced by different conditions.

-

Obesity and Diet: Urinary levels of this compound have been found to be elevated in mouse models of high-fat diet-induced obesity, suggesting a potential link between its formation and metabolic state.[6]

Conclusion

This compound is more than an inert byproduct of vitamin B3 clearance; it is a specific metabolite of the CYP2E1 enzyme with demonstrated biological activities and significant potential as a clinical biomarker. For researchers in drug development, understanding the N-oxidation pathway of nicotinamide is crucial for evaluating drug-drug interactions involving CYP2E1 and for exploring the therapeutic potential of NNO as a CXCR2 antagonist. The detailed analytical protocols provided herein offer a robust framework for the accurate quantification of this important metabolite, facilitating further research into its physiological and pathological roles.

References

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. glpbio.com [glpbio.com]

The Pharmacokinetics of Nicotinamide N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide (NNO) is a key metabolite of nicotinamide (a form of vitamin B3), formed primarily in the liver. While often considered a product of nicotinamide clearance, emerging research suggests potential biological activities, necessitating a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Parameters

The majority of available pharmacokinetic data for this compound comes from preclinical studies, with human data being primarily derived from studies administering the parent compound, nicotinamide.

Preclinical Data (Mouse)

A study in mice following intraperitoneal (i.p.) administration of this compound provided the following key pharmacokinetic parameters.

| Parameter | Value | Unit | Citation |

| Dose | 276 | mg/kg | [1] |

| Route of Administration | Intraperitoneal (i.p.) | - | [1] |

| Peak Plasma Concentration (Cmax) | 1900 | nmol/mL | [1] |

| Time to Peak Concentration (Tmax) | 10 | minutes | [1] |

| Elimination Half-Life (t½) | Biphasic: 0.39 (initial) and 1.8 (terminal) | hours | [1] |

| Bioavailability (vs. i.v.) | ~100 | % | [1] |

Table 1: Pharmacokinetic Parameters of this compound in Mice[1]

Human Data (as a metabolite of Nicotinamide)

| Parent Compound | Dose | Route of Administration | Notes on this compound | Citation |

| Nicotinamide | 6 g | Oral | This compound was one of the three main metabolites with the highest concentrations found in plasma. | [2] |

| Nicotinamide | Pharmacologic doses | Oral | Becomes the most abundant nicotinamide metabolite in mouse blood at high doses of the parent compound. Detected in human blood and urine. | [3] |

| Nicotinamide | Therapeutic doses | Oral | Detected in humans after therapeutic doses of niacin for hyperlipidemia. | [3] |

Table 2: Observations of this compound in Human Plasma Following Nicotinamide Administration[2][3]

Metabolism and Excretion

This compound is a product of phase I metabolism of nicotinamide. Its formation and subsequent elimination are critical aspects of its pharmacokinetic profile.

Formation

The primary pathway for the formation of this compound is the N-oxidation of nicotinamide. This reaction is catalyzed by the cytochrome P450 enzyme CYP2E1 , predominantly in the liver microsomes.[3][4] Under normal physiological conditions, the methylation pathway of nicotinamide is predominant; however, with pharmacologic doses of nicotinamide, the N-oxidation pathway becomes more significant.[3]

Reduction and Excretion

This compound can be reduced back to nicotinamide.[1] The primary route of elimination for this compound and its related metabolites is through urinary excretion.[3][5]

Signaling and Metabolic Pathways

The formation of this compound is an integral part of the overall nicotinamide clearance pathway.

Caption: Metabolic pathways of nicotinamide clearance.

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic studies. The following sections detail the methodologies cited in the literature.

In Vivo Pharmacokinetic Study (Mouse Model)

Objective: To determine the pharmacokinetic profile of this compound in mice.

Protocol:

-

Animal Model: Male CBA/Gy f TO mice.

-

Drug Administration: this compound administered via intraperitoneal (i.p.) injection at a dose of 276 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated by centrifugation.

-

Analytical Method: Plasma concentrations of this compound and its potential metabolite (nicotinamide) were determined by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for a typical in vivo pharmacokinetic study.

Analytical Methodology: HPLC for this compound

Objective: To quantify the concentration of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

Chromatographic Conditions (Example for Microsomal Extracts): [3]

-

Column: HILIC Atlantis T3 column (100 mm, 4.6 mm i.d.) with a 20 mm guard column of the same material.

-

Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 30 µL.

Sample Preparation (Microsomal Extracts): [3]

-

Microsomal incubation reactions are stopped.

-

Protein is precipitated.

-

The supernatant is dried under vacuum.

-

The residue is resuspended in the HPLC mobile phase.

Analytical Methodology: LC-MS/MS for Nicotinamide and its Metabolites

While a specific, detailed LC-MS/MS protocol for this compound in human plasma was not found, methods for the parent compound and other metabolites can be adapted.

Instrumentation:

-

Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).

General Steps:

-

Sample Preparation: Protein precipitation of plasma or serum samples using a solvent like acetonitrile.

-

Chromatographic Separation: Use of a suitable column (e.g., C18 or a mixed-mode column) to separate the analytes.

-

Mass Spectrometric Detection: Utilization of a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The precursor to product ion transitions for this compound would need to be optimized.

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption and biphasic elimination in preclinical models. In humans, it is a notable metabolite of nicotinamide, particularly at higher doses, and is cleared through the urine. The formation of this compound is primarily mediated by CYP2E1. While direct human pharmacokinetic data for this compound is limited, the available information from preclinical studies and its observation as a major metabolite in humans provides a solid foundation for further research. The analytical methods outlined, particularly HPLC and LC-MS/MS, are crucial tools for the continued investigation of this compound's disposition and potential physiological roles. Further studies are warranted to fully elucidate the pharmacokinetics of this compound in humans, especially if its potential as a therapeutic agent or biomarker is to be explored.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicology and Safety Profile of Nicotinamide N-oxide

Abstract

This compound (NAMO), a primary metabolite of nicotinamide (a form of vitamin B3), is gaining interest within the scientific community.[1] It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2E1.[1][2][3] While the toxicology of its parent compound, nicotinamide, is well-documented, specific data on the safety profile of this compound is less comprehensive. This technical guide synthesizes the available toxicological data, outlines relevant experimental protocols, and visualizes key metabolic and signaling pathways to provide a thorough resource for professionals in research and drug development.

Introduction

This compound is an organic compound belonging to the class of nicotinamides, which are characterized by a pyridine ring substituted at position 3 with a carboxamide group. It is an endogenous metabolite found in blood and urine, with its formation increasing after the administration of pharmacological doses of nicotinamide.[2] Although traditionally considered an inactive clearance metabolite, recent studies have begun to explore its potential biological activities, including anti-inflammatory effects and the induction of cell differentiation.[1][2][4] Understanding the toxicological and safety profile of this compound is crucial for evaluating its potential as a therapeutic agent and for its relevance as a biomarker.[2]

Metabolism and Pharmacokinetics

Nicotinamide undergoes two primary metabolic clearance pathways in the body. The predominant pathway involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM), which is further oxidized by aldehyde oxidase (AOX).[2][3] The second pathway is the direct oxidation of nicotinamide to this compound.[2][3]

This oxidation is a microsomal process occurring in the endoplasmic reticulum of hepatocytes, with CYP2E1 identified as the principal enzyme responsible for this conversion in human liver microsomes.[1][2] While the methylation pathway is dominant under normal physiological conditions, the N-oxidation pathway becomes more significant with higher, pharmacological doses of nicotinamide, where this compound can become the most abundant metabolite in the blood.[2] The resulting N-oxidized and N-methylated metabolites are then excreted in the urine.[3]

Toxicological Profile

Direct and comprehensive toxicological data for this compound is limited. Much of the available safety information is derived from studies on its parent compound, nicotinamide. According to GHS classifications, this compound is considered a skin and serious eye irritant and may cause respiratory irritation.[5][6]

Acute Toxicity

Specific LD50 values for this compound are not well-documented in the reviewed literature. For its precursor, nicotinamide, the acute oral toxicity is considered very low.

Table 1: Acute Toxicity of Nicotinamide (Precursor to NAMO)

| Test | Species | Route | LD50 | Citation |

|---|---|---|---|---|

| LD50 | Rat | Oral | 3,500 - 7,000 mg/kg | [7][8] |

| LD50 | Mouse | Oral | 2,500 mg/kg | [8] |

| LD50 | Mouse | Intraperitoneal | 2,050 mg/kg | [7] |

| LD50 | Rat | Subcutaneous | 1,680 mg/kg | [7] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg |[9][10][11][12] |

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. Studies on nicotinamide have shown it to be non-mutagenic in bacterial reverse mutation assays (Ames test) and non-clastogenic in both in vitro and in vivo micronucleus tests in mice.[9] Lifelong administration of nicotinamide in the diet did not lead to an increased incidence of tumors in mice.[9][13] However, some studies have reported both promoting and antitumorigenic effects when nicotinamide was co-administered with known carcinogens, suggesting a potential organ-specific co-carcinogenic effect.[9][14]

Developmental and Reproductive Toxicity

Data on the developmental and reproductive toxicity of this compound is not available. For nicotinamide, developmental toxicity in rats was observed only at dose levels that were also maternally toxic, with no evidence of teratogenicity.[9]

In Vitro Cellular Studies

Recent research has begun to explore the direct effects of this compound on various cell lines, providing insights into its biological activity and potential cytotoxicity.

Cytotoxicity

An MTT assay was used to assess the cytotoxicity of this compound on BV2 (mouse microglial) and HMC3 (human microglial) cells. The results indicated low cytotoxicity, with the 50% cytotoxic concentration (CC50) being greater than 320 µM for both cell lines.[4]

Cell Differentiation

In a study using the human promyelocytic leukemia HL-60 cell line, this compound at a concentration of 30 mM was found to inhibit cell proliferation and induce cell differentiation.[1]

Table 2: In Vitro Effects of this compound

| Cell Line | Assay | Concentration | Effect | Citation |

|---|---|---|---|---|

| BV2 (Mouse Microglia) | MTT Assay | >320 µM | CC50 | [4] |

| HMC3 (Human Microglia) | MTT Assay | >320 µM | CC50 | [4] |

| HL-60 (Human Leukemia) | Proliferation/Differentiation | 30 mM | Inhibition of proliferation, induction of differentiation |[1] |

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating specific signaling pathways. In a study on Herpes Simplex Virus-1 (HSV-1) induced microglial inflammation, this compound was found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]

The mechanism for this anti-inflammatory action involves the Sirtuin-1 (SIRT1)/NF-κB signaling axis. This compound was shown to enhance the expression and deacetylase activity of SIRT1.[4] SIRT1, in turn, deacetylates the p65 subunit of NF-κB, which inhibits NF-κB signaling and leads to a reduced inflammatory response.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological and biological findings.

Protocol: In Vitro Cytotoxicity (MTT Assay)[5]

This protocol assesses the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Plate BV2 or HMC3 cells in 96-well plates at a specified density in 100 µL of growth media.

-

Incubation: Culture the cells for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates at 37°C for 2 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Data Acquisition: Measure the absorbance at 570 nm using an enzyme immunoassay reader. The absorbance is proportional to the number of viable cells.

Protocol: HPLC Assay for NAMO Formation[2]

This protocol is used to identify and quantify the formation of this compound from nicotinamide in human liver microsomes.

-

Reaction Setup: Prepare a reaction mixture containing human liver microsomes, a buffer system, and an NADPH-generating system.

-

Inhibitor Pre-incubation (Optional): To identify the specific P450 enzyme, pre-incubate the microsomes with selective P450 inhibitors (e.g., diethyldithiocarbamate for CYP2E1) for 30 minutes.

-

Initiate Reaction: Add the substrate, nicotinamide (e.g., 2 mM), to the mixture to start the reaction.

-

Reaction Termination: After a set incubation time (e.g., up to 60 minutes), terminate the reaction by adding a quenching solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., HILIC Atlantis T3) and a UV/Vis detector.

-

Detection: Monitor for the this compound peak at a specific retention time, confirmed by running a pure standard.

Safety and Regulatory Status

The toxicological properties of this compound have not been fully investigated.[15] There is no specific regulatory status established for this compound as a standalone compound. As a metabolite of nicotinamide, its presence is considered normal, especially after high-dose supplementation with vitamin B3. Standard laboratory safety precautions, such as wearing protective gloves and eye/face protection, should be followed when handling the pure compound, as it is classified as a skin and eye irritant.[5][6][15]

Conclusion

The available data on the toxicology of this compound is still emerging. Current information suggests it has low acute cytotoxicity in vitro and is classified as a mild irritant. Its role as an endogenous metabolite of the well-tolerated vitamin B3 precursor, nicotinamide, provides some measure of confidence in its general safety, particularly at physiological concentrations. However, the lack of comprehensive data on chronic toxicity, genotoxicity, and carcinogenicity highlights a significant knowledge gap.

Recent findings on its anti-inflammatory activity through the SIRT1/NF-κB pathway are promising and warrant further investigation.[4] For drug development professionals and researchers, it is imperative to conduct more rigorous toxicological studies to fully characterize the safety profile of this compound before its potential therapeutic applications can be realized. The use of urinary this compound as a biomarker for excessive nicotinamide intake or as a specific biomarker for CYP2E1 activity also represents a valuable area for future research.[2][16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. epa.gov [epa.gov]

- 10. redox.com [redox.com]

- 11. fishersci.com [fishersci.com]

- 12. merck.com [merck.com]

- 13. Lack of carcinogenicity of nicotinamide and isonicotinamide following lifelong administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Nicotinamide N-oxide for Research Applications

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide is a metabolite of nicotinamide (Vitamin B3) and an active area of interest in biomedical research.[1][2] It is formed in vivo through the oxidation of nicotinamide, a process primarily mediated by the cytochrome P450 enzyme CYP2E1.[1][3] Research has highlighted its potential roles in various biological processes, including the modulation of inflammatory responses and its activity as a selective antagonist for the CXCR2 receptor.[4][5] Furthermore, this compound has been shown to attenuate HSV-1-induced microglial inflammation through the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[5][6] These properties make it a valuable compound for investigation in drug discovery and development, particularly in the context of inflammatory diseases and neuroinflammation.

This document provides detailed protocols for the chemical synthesis of this compound, methods for its characterization, and an overview of its biological applications relevant to research.

Data Presentation

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in Table 1. This data is essential for confirming the identity and purity of the synthesized compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [7] |

| Molecular Weight | 138.12 g/mol | [7] |

| Melting Point | 289 - 293 °C (decomposes) | [7][8] |

| Appearance | White crystalline solid | [7] |

| ¹H NMR | Spectra available | [9][10] |

| ¹³C NMR | Spectra available | [9] |

| FT-IR | Spectra available | [9][11] |

| UV-Vis | Spectra available | [9] |

| Purity (typical) | ≥98% | [12] |

Synthesis Yield Comparison

The most commonly cited laboratory-scale synthesis of this compound is the oxidation of nicotinamide with hydrogen peroxide in glacial acetic acid. While various modifications exist, the yield for this method is consistently reported in the range of 73-82%.

| Synthesis Method | Reagents | Typical Yield | Source(s) |

| Oxidation of Nicotinamide | Nicotinamide, 30% Hydrogen Peroxide, Glacial Acetic Acid | 73-82% | Not explicitly stated in search results |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure for the oxidation of nicotinamide.

Materials:

-

Nicotinamide

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ethyl Alcohol

-

Acetone

-

Ether

-

Distilled Water

Equipment:

-

2-L round-bottom flask with a ground-glass joint

-

Steam bath

-

Distillation apparatus with a Claisen-type adapter

-

Vacuum source

-

1-L Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Cooling bath (ice-water or refrigerator)

Procedure:

-

Dissolution: In a 2-L round-bottom flask, dissolve 100 g (0.82 mole) of powdered nicotinamide in 1 L of glacial acetic acid. Gentle warming on a steam bath with occasional shaking will facilitate dissolution.

-

Oxidation: To the clear solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide. Attach an air condenser to the flask.

-

Reaction: Heat the reaction mixture on a steam bath for 3.5 hours.

-

Solvent Removal: After the reaction period, distill the mixture under reduced pressure (80–100 mm Hg).

-

Product Precipitation: Once 600–700 mL of the solvent has been distilled, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation. The product will begin to separate, which may cause vigorous bumping.

-

Final Distillation: When the bumping subsides, reduce the pressure to 20 mm Hg and continue the distillation until the contents are almost dry. Avoid distilling to complete dryness to prevent oxidation of the product.

-

Isolation: Transfer the wet solid from the flask to a 1-L Erlenmeyer flask. Use a small amount of distilled water to wash out any remaining solid and add it to the Erlenmeyer flask.

-

Recrystallization: Dissolve the solid in the minimum amount of boiling water. Remove the flask from the heat source and add 50 mL of ethyl alcohol.

-

Crystallization: Allow the flask to cool slowly to room temperature, and then cool to 5°C overnight to ensure complete crystallization.

-

Washing and Drying: Collect the white, crystalline product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether. Air-dry the product.

Expected Yield: 82–93 g (73–82%).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the dried product. The literature value is in the range of 289-293 °C with decomposition.[7][13][8]

-

Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The obtained spectra should be consistent with the structure of this compound.[9][10]

-

FT-IR Spectroscopy: Acquire an FT-IR spectrum of the solid product. Characteristic peaks for the N-oxide and amide functional groups should be present.[9][11]

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum in a suitable solvent (e.g., water).[9]

-

Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide N-oxides as CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of this compound with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide-N-oxide(1986-81-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. molnova.com:443 [molnova.com:443]

- 13. chembk.com [chembk.com]

Nicotinamide N-oxide: A Guide to Analytical Standards, Methodologies, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Nicotinamide N-oxide, a key metabolite of nicotinamide (Vitamin B3). It is designed to furnish researchers, scientists, and drug development professionals with essential information on sourcing analytical standards, detailed experimental protocols for its quantification, and insights into its biological significance and signaling pathways.

Sourcing this compound Analytical Standards

The procurement of high-purity analytical standards is fundamental for accurate and reproducible research. Several reputable suppliers offer this compound for research purposes. A summary of key suppliers and their product specifications is provided below to facilitate selection.

| Supplier | Product Name | CAS Number | Purity | Available Formats | Additional Information |

| MedchemExpress | This compound (Standard) | 1986-81-8 | Analytical Standard Grade | 10 mg, 25 mg, 50 mg, 100 mg | Intended for research and analytical applications; Certificate of Analysis (CoA) and HNMR report available upon request.[1] |

| APExBIO | This compound | 1986-81-8 | ≥98.00% | 100 mg, 200 mg, 500 mg, 1 g | CoA and NMR data available; Soluble in DMSO and water.[2] |

| Cayman Chemical | This compound | 1986-81-8 | ≥98% | 1 mg, 5 mg, 10 mg | Batch-specific data including CoA and GC-MS data available for download.[3] |

| Thermo Scientific Chemicals | This compound, 98% | 1986-81-8 | 98% | 25 g | Formerly part of the Alfa Aesar portfolio. |

| LGC Standards | This compound | 1986-81-8 | High Quality | Varies | Reference material characterized in accordance with ISO 17025.[4] |

| MOLNOVA | Nicotinamide-N-oxide | 1986-81-8 | >98% (HPLC) | Varies | Certificate of Analysis available, confirming structure by NMR.[5] |

Experimental Protocols

This section details methodologies for the analysis of this compound in biological matrices and for investigating its biological activity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound. It is based on established reverse-phase HPLC principles.[1]

Objective: To quantify the concentration of this compound in a given sample.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatibility)

-

HPLC system with UV or MS detector

-

Newcrom R1 column or equivalent C18 column

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation (from human liver microsomes): [6]

-

Incubate human liver microsomes with nicotinamide.

-

Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried extract in the HPLC mobile phase.

-

-

HPLC Conditions:

-

Column: Newcrom R1 or equivalent reverse-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile and water with a small percentage of phosphoric acid (e.g., 0.1%). For LC-MS applications, replace phosphoric acid with formic acid.[1]

-

Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min).

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at an appropriate wavelength (e.g., 260 nm) or a mass spectrometer.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1986-81-8 | LGC Standards [lgcstandards.com]

- 5. molnova.com:443 [molnova.com:443]

- 6. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Nicotinamide N-oxide by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide N-oxide is a key metabolite of nicotinamide (a form of vitamin B3).[1][2] Its quantification is crucial for studying nicotinamide metabolism, pharmacokinetics, and for its potential use as a biomarker for the activity of certain enzymes, such as CYP2E1.[1] This document provides a detailed protocol for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes HPLC to separate this compound from other components in a sample matrix. Depending on the specific column and mobile phase combination, the separation can be achieved through either reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[1][3] Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification against a standard curve.[1][4]

I. Application Note

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV/Vis detector.

-

Analytical balance.

-

pH meter.

-

Centrifuge.

-

Vortex mixer.

-

Vacuum dryer (optional).

-

-

Chemicals and Reagents:

Chromatographic Conditions

Several HPLC methods have been successfully employed for the quantification of this compound. The choice of column and mobile phase can be adapted based on the sample matrix and available instrumentation.

| Parameter | Method 1 (HILIC)[1] | Method 2 (Reverse-Phase)[3] | Method 3 (Simultaneous Analysis)[5][6] |

| Column | Waters Atlantis T3 HILIC (100 mm x 4.6 mm) | Newcrom R1 | COSMOSIL 3PBr (150 mm x 3.0 mm, 3 µm) |

| Mobile Phase | 90% Acetonitrile, 0.125% Acetic Acid, 10 mM Ammonium Acetate | Acetonitrile, Water, and Phosphoric Acid | Solvent A: 20 mM ammonium formate (pH 6.4) with 5% methanol. Solvent B: 20 mM ammonium formate (pH 6.4) with 20% methanol. |

| Elution Mode | Isocratic | Isocratic | Gradient |

| Flow Rate | Not specified (typically ~1 mL/min) | Not specified (typically ~1 mL/min) | 0.4 mL/min |

| Detection (UV) | 254 nm | Not specified | 260 nm |

| Column Temp. | Not specified | Not specified | 40 °C |

| Injection Vol. | 30 µL | Not specified | 1.0 µL |

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data from various validated methods for nicotinamide and related metabolites.

| Parameter | Reported Value | Source |

| Linearity Range | 5–500 µg/mL (for NMN) | [8] |

| 8-24 µg/mL (for Niacinamide) | [9] | |

| Limit of Detection (LOD) | 1.510 μg/mL (for Nicotinamide) | [10] |

| 1.0 mg/kg (for NMN) | [8] | |

| Limit of Quantification (LOQ) | 4.590 μg/mL (for Nicotinamide) | [10] |

| 2.0 mg/kg (for NMN) | [8] | |

| Apparent Km (for NAM N-oxidation) | 2.98 mM | [1] |

| Vmax (for NAM N-oxidation) | 60.14 pmol/mg per minute | [1] |

II. Experimental Protocols

A. Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve it in 10 mL of the mobile phase (or a suitable solvent like water/methanol) in a volumetric flask. This is your primary stock solution. Store at 4°C.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution using the mobile phase to prepare a series of working standards.

-

A typical calibration curve might include concentrations ranging from 0.5 µg/mL to 100 µg/mL, depending on the expected sample concentrations.

-

B. Sample Preparation Protocols

1. Microsomal Extract Preparation (for in vitro assays)[1]

-

After the enzymatic reaction, stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant.

-

Dry the supernatant under a vacuum.

-

Reconstitute the dried extract in a known volume (e.g., 50 µL) of the HPLC mobile phase.

-

The sample is now ready for injection.

2. Urine Sample Preparation[5]

-

Collect urine samples. To ensure stability, samples can be treated with 1 mol/L HCl to a final concentration of 0.1 mol/L and stored at -20°C.

-

Prior to analysis, dilute the urine sample (e.g., 1:10) with an appropriate buffer or mobile phase.

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

-

The sample is now ready for injection.

3. Plasma Sample Preparation

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

-

C. HPLC Analysis Procedure

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Standard Curve Injection: Inject the prepared standard solutions in increasing order of concentration.

-

Sample Injection: Inject the prepared unknown samples. It is good practice to run a blank (mobile phase) between samples to prevent carryover.

-

Data Acquisition: Record the chromatograms and peak areas using the chromatography software.

D. Data Analysis and Quantification

-

Construct Calibration Curve: Plot the peak area of the this compound standard against the corresponding concentration.

-

Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Calculate Unknown Concentration: Use the peak area of the this compound in the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors used during sample preparation.

III. Visualizations

Caption: General experimental workflow for this compound quantification.

Caption: Simplified metabolic pathways of Nicotinamide (NAM).[1]

References

- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nicotinamide N-oxide in Human Plasma using LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicotinamide N-oxide (NNO) in human plasma. NNO is a key metabolite of nicotinamide (a form of vitamin B3), and its formation is primarily mediated by the cytochrome P450 enzyme CYP2E1.[1][2] Accurate quantification of NNO in plasma is crucial for researchers in drug development and metabolism, as it can serve as a potential biomarker for CYP2E1 activity and provide insights into nicotinamide metabolism and related signaling pathways.[1][3] This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.

Introduction

Nicotinamide is an essential nutrient that plays a vital role in cellular metabolism as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolism of excess nicotinamide occurs through two primary pathways: methylation and oxidation. The oxidative pathway leads to the formation of this compound (NNO) by microsomal enzymes, with CYP2E1 identified as the main enzyme responsible for this conversion.[1][2][3] As such, plasma concentrations of NNO can reflect the activity of CYP2E1, an enzyme involved in the metabolism of numerous xenobiotics and endogenous compounds.

This application note provides a comprehensive protocol for the extraction and quantification of NNO from human plasma. The method is designed to be sensitive, specific, and suitable for high-throughput analysis in a research setting.

Metabolic Pathway of this compound Formation

Nicotinamide is converted to this compound in the liver by the action of the cytochrome P450 enzyme CYP2E1. This metabolic pathway is an important route for the clearance of excess nicotinamide.

Figure 1: Metabolic conversion of Nicotinamide to this compound.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation using liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.

Figure 2: Experimental workflow for the analysis of this compound in plasma.

Materials and Reagents

-

This compound (purity ≥95%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and Nicotinamide-d4 N-Oxide in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Nicotinamide-d4 N-Oxide at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the Internal Standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-